1-Oxaspiro[4.5]decane
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Overview
Description
1-Oxaspiro[4.5]decane is a bicyclic organic compound characterized by a spirocyclic structure where an oxygen atom is incorporated into the ring system. This compound is notable for its unique structural motif, which is often found in various biologically active natural products. The presence of the spirocyclic oxygen atom imparts distinct chemical and biological properties to the molecule, making it a subject of interest in synthetic organic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.5]decane can be synthesized through several methods. One common approach involves the [3+2] annulation of donor-acceptor cyclopropanes with cyclic ketones. This method, catalyzed by copper, provides enantioenriched 1-oxaspiro[4.5]decanes in high yields and with excellent stereoselectivity . Another method involves the intramolecular oxygen-nucleophilic cyclization of alcohols, which also yields the desired spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity, making these methods suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[4.5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the spirocyclic oxygen atom, which can participate in different chemical transformations.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include spirocyclic ketones, lactones, alcohols, ethers, and substituted spirocyclic compounds. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
1-Oxaspiro[4.5]decane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-oxaspiro[4.5]decane exerts its effects is primarily through its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes and receptors, modulating their activity. For example, certain derivatives of this compound have been found to inhibit the Hedgehog signaling pathway, which is implicated in cancer development . The compound’s ability to interact with various biological targets makes it a versatile tool in drug discovery and development .
Comparison with Similar Compounds
1-Oxaspiro[4.5]decane can be compared with other spirocyclic compounds such as:
1,6-Dioxaspiro[4.5]decane: This compound features two oxygen atoms in the spirocyclic ring and is found in many natural products with biological activity.
1,6,9-Trioxaspiro[4.5]decane: This compound has three oxygen atoms in the spirocyclic ring and is used in the synthesis of novel antibiotics and anticancer agents.
Diazaspiro[4.5]decane: This compound contains nitrogen atoms in the spirocyclic ring and is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its single oxygen atom in the spirocyclic ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
176-91-0 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-oxaspiro[4.5]decane |
InChI |
InChI=1S/C9H16O/c1-2-5-9(6-3-1)7-4-8-10-9/h1-8H2 |
InChI Key |
RNXNMGPFJLESKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCO2 |
Origin of Product |
United States |
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